3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Overview

Description

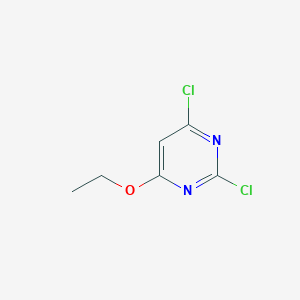

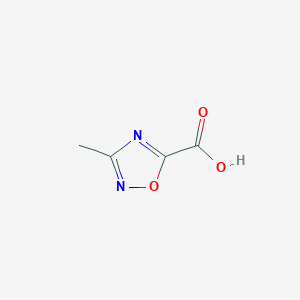

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It is part of a class of compounds known as oxadiazoles, which are used in a variety of applications, including as anti-infective agents .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications

Electronic Structure and Spectral Features

A study by Singh et al. (2019) conducted a detailed structural, electronic, and spectroscopic study on 4-methylthiadiazole-5-carboxylic acid using density functional theory. The research included vibrational analysis through experimental FT-IR and FT-Raman spectra, NBO analysis for estimating hydrogen bond strength, and computing non-linear optical properties (Singh et al., 2019).

Synthesis Methods

Pavez et al. (1987) described the regiospecific syntheses of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids, obtained by cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene (Pavez et al., 1987). Additionally, Ramazani and Rezaei (2010) developed a novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence (Ramazani & Rezaei, 2010).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulphuric acid, revealing that these compounds form protective layers and exhibit mixed-type behaviour (Ammal, Prajila, & Joseph, 2018).

Biological Activity

Rao et al. (2019) synthesized novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid and subjected these derivatives to biological activity testing (Rao et al., 2019).

Mild Steel Dissolution Control

Kalia et al. (2020) synthesized new oxadiazole derivatives and tested their efficiency in inhibiting mild steel corrosion, demonstrating high inhibition efficiency and mixed inhibition behaviour (Kalia et al., 2020).

Antibacterial Activity

Brahmayya et al. (2018) reported the synthesis of a specific 1,3,4-oxadiazol derivative and studied its antibacterial activity (Brahmayya et al., 2018).

Energetic Material Development

Xu et al. (2018) designed and synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide for use in energetic materials, investigating their properties and potential applications (Xu, Yang, & Cheng, 2018).

Mechanism of Action

Target of Action

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has been synthesized as anti-infective agents . The primary targets of this compound are likely to be the pathogens causing infectious diseases such as tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets, causing changes that lead to their anti-infective activities . For instance, some compounds in this family have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

Given its anti-infective properties, it is likely that it interferes with the biochemical pathways essential for the survival and replication of the targeted pathogens .

Pharmacokinetics

The compound has a molecular weight of 128086 Da , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its water solubility at 25°C is estimated to be 1.131e+005 mg/L , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-infective properties. By interacting with its targets, it may inhibit the growth or replication of the pathogens, leading to their eventual elimination .

properties

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNNJRNVSNNCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615539 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944906-32-5 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)